molecular formula C5H10ClN B1584346 4-Chloropiperidine CAS No. 5382-18-3

4-Chloropiperidine

Cat. No. B1584346
CAS RN: 5382-18-3
M. Wt: 119.59 g/mol
InChI Key: GBPBXBUHZSOKTH-UHFFFAOYSA-N
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Description

4-Chloropiperidine is a chemical compound with the molecular formula C5H10ClN . It is a colorless to light yellow liquid .


Synthesis Analysis

The synthesis of 4-Chloropiperidine involves a multi-step reaction with three steps . The steps include the use of 1-chloroethyl chloroformate and 1,2-dichloro-ethane at 80°C for 3 hours, followed by the addition of NaBr in methanol at 20°C for 18 hours. The final step involves the use of acetonitrile at 73°C for 18 hours .


Molecular Structure Analysis

The molecular structure of 4-Chloropiperidine is represented by the formula C5H10ClN . The molecular weight of the compound is 119.59 g/mol .


Chemical Reactions Analysis

4-Chloropiperidine is a reactant in the synthesis of indole and benzimidazole piperazines as histamine H4 receptor antagonist . More detailed information about its chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

4-Chloropiperidine is a clear, colorless to light yellow liquid . It has a boiling point of 60°C . The compound has a density of 1.09 and a refractive index between 1.4880-1.4920 .

Scientific Research Applications

  • Scientific Field: Drug Discovery

    • Application Summary : Piperidine derivatives, including 4-Chloropiperidine, are widely used in the field of drug discovery . They are key components in the synthesis of various drugs due to their pharmacophoric features .
    • Methods of Application : Piperidine is used as a building block and reagent in synthesizing organic compounds, including medicinal products . The specific methods of application or experimental procedures would depend on the particular drug being synthesized.
    • Results or Outcomes : Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the particular drug and its clinical trials.
  • Scientific Field: Organic Chemistry

    • Application Summary : 4-Chloropiperidine is used as a reagent in organic chemistry . It’s often used in the synthesis of other organic compounds.
    • Methods of Application : The use of 4-Chloropiperidine in organic chemistry involves its reaction with other organic compounds under specific conditions . The exact methods of application or experimental procedures would depend on the particular reaction being carried out.
    • Results or Outcomes : The outcomes of using 4-Chloropiperidine in organic chemistry are the synthesis of new organic compounds . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the particular reaction and its yield.
  • Scientific Field: Medicinal Chemistry

    • Application Summary : Piperidine derivatives, including 4-Chloropiperidine, are found in a variety of natural compounds such as alkaloids, morphine, vinblastine, and reserpine . These compounds have significant physiological activity .
    • Results or Outcomes : The outcomes of using 4-Chloropiperidine in medicinal chemistry are the synthesis of new medicinal compounds . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the particular compound and its physiological effects.
  • Scientific Field: Chemical Synthesis

    • Application Summary : 4-Chloropiperidine is used as a reagent in the synthesis of other chemicals . It’s often used in the production of other piperidine derivatives.
    • Methods of Application : The use of 4-Chloropiperidine in chemical synthesis involves its reaction with other chemicals under specific conditions . The exact methods of application or experimental procedures would depend on the particular reaction being carried out.
    • Results or Outcomes : The outcomes of using 4-Chloropiperidine in chemical synthesis are the production of new chemical compounds . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the particular reaction and its yield.
  • Scientific Field: Natural Products Chemistry

    • Application Summary : Piperidine derivatives, including 4-Chloropiperidine, are found in a variety of natural compounds such as alkaloids . These compounds have significant physiological activity .
    • Results or Outcomes : The outcomes of using 4-Chloropiperidine in natural products chemistry are the synthesis of new natural compounds . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the particular compound and its physiological effects.
  • Scientific Field: Chemical Manufacturing

    • Application Summary : 4-Chloropiperidine is used as a reagent in the manufacturing of other chemicals . It’s often used in the production of other piperidine derivatives.
    • Methods of Application : The use of 4-Chloropiperidine in chemical manufacturing involves its reaction with other chemicals under specific conditions . The exact methods of application or experimental procedures would depend on the particular reaction being carried out.
    • Results or Outcomes : The outcomes of using 4-Chloropiperidine in chemical manufacturing are the production of new chemical compounds . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the particular reaction and its yield.

Safety And Hazards

4-Chloropiperidine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

4-chloropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPBXBUHZSOKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329538
Record name 4-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropiperidine

CAS RN

5382-18-3
Record name 4-Chloropiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5382-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
P Socha, B Prus, Ł Dobrzycki, R Boese, MK Cyrański - CrystEngComm, 2021 - pubs.rsc.org
… yielding a hemihydrate and a trihydrate; 4-chloropiperidine a monohydrate and a trihydrate, (… the stabilization of the 4-chloropiperidine monohydrate or the 4-chloropiperidine trihydrate. …
Number of citations: 3 pubs.rsc.org
JS Amato, JYL Chung, RJ Cvetovich… - The Journal of …, 2005 - ACS Publications
… salts (12−16) of 4-chloropiperidine were prepared and then tested in the … 4-chloropiperidine 1 was isolated alongside one other product that was identified by NMR as 4-chloropiperidine …
Number of citations: 14 pubs.acs.org
K Kamesu, GVK Mohan, K Rajasekhar - Rasayan J. Chem, 2020 - rasayanjournal.co.in
… trans-tert-butyl 2-benzyl-4-chloropiperidine-1-carboxylate (3c): 1HNMR (400 MHz, CDCl3): δ 7.25 (m, 3H), 7.10 (m, 2H), 4.68 (m, 1H), 3.78 (m, 1H), 3.42 (m, 2H), 2.87 (m, 2H), 1.96 (m …
Number of citations: 3 rasayanjournal.co.in
SM McElvain, K Rorig - Journal of the American Chemical Society, 1948 - ACS Publications
… The benzilic esters could not be prepared either by the direct interaction of benzilic acid with the piperidinol or with the corresponding 4-chloropiperidine according to the procedure of …
Number of citations: 83 pubs.acs.org
SB Coan, B Jaffe, D Papa - Journal of the American Chemical …, 1956 - ACS Publications
… The failure of 1-methyl-4-chloropiperidine to react with disubstituted acetic acids4 prompted a study of transesterification methods for the preparation of the benzilic acid esters. A …
Number of citations: 12 pubs.acs.org
JS Yadav, BVS Reddy, DN Chaya, GN Kumar… - …, 2008 - thieme-connect.com
… Catalytic FeCl 3 (10 mol%) with iodine (1 equiv) gave 4-iodopiperidines along with 4-chloropiperidine products. …
Number of citations: 3 www.thieme-connect.com
ÉG Rozantsev, VA Golubev, MB Neiman - … of the Academy of Sciences of …, 1965 - Springer
… 2,2,6,6-Tetramethyl-4-chloropiperidine-l-oxyl (II, X = C1). To a solution of 5.6 g of 2,2,6,6-tetramethyl4-chloropiperidine in a mixture of 50 ml of methanol and 25 ml of water was added in …
Number of citations: 3 link.springer.com
J Firth, G Gelardi, PJ Rayner, D Stead… - …, 2018 - eprints.whiterose.ac.uk
… the current ‘best-in-class’ sparteine-type diamines in the lithiation and benzophenone trapping of N-Boc piperazines and the lithiation-cyclisation-trapping of N-Boc-4-chloropiperidine. …
Number of citations: 2 eprints.whiterose.ac.uk
YC Liu, ZL Liu, P Chen - Studies in Organic Chemistry, 1987 - Elsevier Amsterdam
Number of citations: 4
M McLaughlin - ABSTRACTS OF PAPERS OF …, 2005 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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